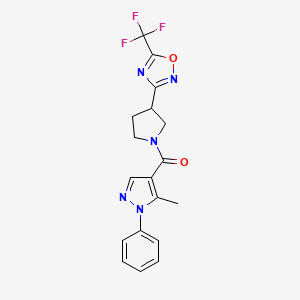

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Description

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a heterocyclic molecule featuring a pyrazole core substituted with methyl and phenyl groups, linked via a methanone bridge to a pyrrolidine ring bearing a trifluoromethyl-substituted 1,2,4-oxadiazole moiety. This structural complexity confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity, which are advantageous in pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

(5-methyl-1-phenylpyrazol-4-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N5O2/c1-11-14(9-22-26(11)13-5-3-2-4-6-13)16(27)25-8-7-12(10-25)15-23-17(28-24-15)18(19,20)21/h2-6,9,12H,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNMSTNDNSIMKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(C3)C4=NOC(=N4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a synthetic molecule of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of a pyrazole moiety linked to a pyrrolidine ring that is further substituted with a trifluoromethyl oxadiazole. This unique structure is hypothesized to contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing pyrazole and oxadiazole rings have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HCT-15 (colon carcinoma) | 18.4 | |

| Compound B | A549 (lung adenocarcinoma) | <10 | |

| Compound C | Jurkat (leukemia) | <5 |

The presence of electron-donating groups in the phenyl ring enhances the anticancer activity by improving the interaction with cellular targets.

Anti-inflammatory Activity

Compounds similar to the target molecule have demonstrated anti-inflammatory effects. For example, pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes.

These findings suggest that modifications in the chemical structure can significantly affect both potency and selectivity towards COX enzymes.

Neuroprotective Effects

Some studies have indicated potential neuroprotective properties for pyrazole derivatives. The structural similarity with known neuroprotective agents suggests that this compound may also possess such effects, warranting further investigation.

The mechanisms underlying the biological activities of this compound are complex and may involve multiple pathways:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : Some derivatives promote programmed cell death in cancer cells through mitochondrial pathways.

- Modulation of Signaling Pathways : The interaction with various signaling pathways, such as NF-kB and MAPK, has been observed in related compounds.

Case Studies

A notable study investigated the effects of a structurally related compound on cancer cells, demonstrating significant cytotoxicity and a favorable safety profile in vivo. The study highlighted the importance of structural modifications in enhancing biological efficacy while minimizing toxicity.

Study Summary :

- Objective : To evaluate the anticancer activity of a pyrazole derivative.

- Methodology : In vitro assays on multiple cancer cell lines followed by in vivo testing on murine models.

- Findings : The compound exhibited an IC50 value lower than that of standard chemotherapeutics with minimal side effects observed.

Comparison with Similar Compounds

Key Observations :

Comparison of Yields :

- Pyrazole-thiol derivatives (e.g., ) report yields of ~60–75% .

- Complex hybrids (e.g., ) often exhibit lower yields (~30–50%) due to steric hindrance .

Physicochemical Properties

- Lipophilicity (LogP): The trifluoromethyl group increases LogP (~3.5–4.0), enhancing membrane permeability compared to non-fluorinated analogs (LogP ~2.0–2.5) .

- Metabolic Stability : The 1,2,4-oxadiazole ring resists hydrolysis, improving metabolic stability relative to ester-containing analogs (e.g., ) .

Preparation Methods

Acyl Chloride-Mediated Coupling

The pyrazole carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂). Subsequent reaction with 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine in the presence of a base (e.g., triethylamine) yields the target methanone.

Optimized Conditions

| Parameter | Value/Detail |

|---|---|

| Coupling Agent | SOCl₂ |

| Base | Triethylamine |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C to Room Temperature |

| Yield | 75–80% |

Carbodiimide-Based Coupling

Alternative methods use carbodiimides (e.g., DCC or EDCl) with catalytic DMAP (4-dimethylaminopyridine) to activate the carboxylic acid for nucleophilic attack by the pyrrolidine amine. This approach minimizes side reactions and is preferred for sterically hindered substrates.

Mechanistic Insights and Side Reactions

- Oxadiazole Stability : The electron-withdrawing trifluoromethyl group enhances the oxadiazole ring’s stability but reduces nucleophilicity at the 3-position, necessitating elevated temperatures (80–100°C) for efficient coupling.

- Pyrrolidine Conformation : The pyrrolidine ring adopts an envelope conformation, which influences the spatial orientation of the oxadiazole group and impacts coupling efficiency.

Industrial-Scale Considerations

Scale-up challenges include:

- TPAP Cost : Tetrapropylammonium perruthenate is expensive; alternatives like TEMPO/PhI(OAc)₂ are explored for oxidation steps.

- Solvent Recovery : Dichloromethane is replaced with ethyl acetate in large-scale reactions to reduce environmental impact.

- Continuous Flow Synthesis : Implementing flow chemistry for nitrile oxide cycloadditions improves safety and yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.